molecular formula C8H5BrClN3O2 B13920496 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole

Cat. No.: B13920496
M. Wt: 290.50 g/mol
InChI Key: MLEKOFHRXPVZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar multi-step synthetic routes with optimizations for scale, yield, and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action for 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole depends on its specific application. Generally, indazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some indazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

  • 4-Bromo-3-chloro-5-nitro-1H-indazole
  • 6-Bromo-5-chloro-1H-indazole

Comparison: 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

4-bromo-5-chloro-6-methyl-3-nitro-2H-indazole

InChI

InChI=1S/C8H5BrClN3O2/c1-3-2-4-5(6(9)7(3)10)8(12-11-4)13(14)15/h2H,1H3,(H,11,12)

InChI Key

MLEKOFHRXPVZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1Cl)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.